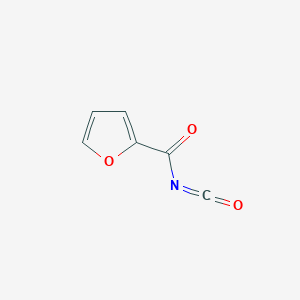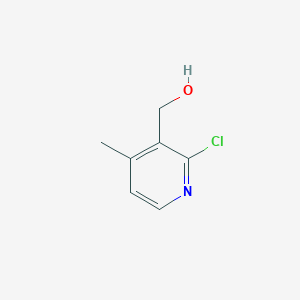
2-(7H-purin-6-yl)guanidine
Vue d'ensemble
Description
2-(7H-purin-6-yl)guanidine is a compound with the molecular formula C6H7N7. It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of guanidines, including 2-(7H-purin-6-yl)guanidine, can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents, with coupling reagents or metal-catalyzed guanidylation facilitating the process . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods: Industrial production of guanidines typically involves large-scale synthesis using similar methods to those described above. Transition-metal-catalyzed guanidine synthesis and catalytic guanylation reactions are commonly employed due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(7H-purin-6-yl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s functional groups and the presence of nitrogen atoms, which can participate in nucleophilic and electrophilic interactions .
Common Reagents and Conditions: Common reagents used in the reactions of guanidines include thiourea derivatives, S-methylisothiourea, and various coupling reagents . Reaction conditions often involve the use of solvents such as dichloromethane and catalysts like mercury chloride .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with aromatic and aliphatic amines can yield protected guanidines, which can be further deprotected to form guanidinium salts .
Applications De Recherche Scientifique
2-(7H-purin-6-yl)guanidine has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions . In biology, it has been studied for its potential as a DNA minor groove binder and kinase inhibitor . In medicine, guanidine derivatives are explored for their potential therapeutic applications, including as α2-noradrenaline receptor antagonists . Additionally, guanidines are used in industry for the synthesis of other complex molecules and as intermediates in pharmaceutical production .
Mécanisme D'action
The mechanism of action of 2-(7H-purin-6-yl)guanidine involves its interaction with molecular targets such as DNA and proteins. The compound’s high basicity and ability to form hydrogen bonds allow it to interact with nucleic acids and amino acids, influencing their structure and function . For example, guanidines can bind to the minor groove of DNA, affecting gene expression and protein synthesis .
Comparaison Avec Des Composés Similaires
2-(7H-purin-6-yl)guanidine is unique among guanidine derivatives due to its specific structure and functional groups. Similar compounds include other guanidine derivatives such as 2-aminoimidazolines, 2-amino-1,4,5,6-tetrahydropyrimidines, and 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines . These compounds share similar properties, such as high basicity and the ability to form hydrogen bonds, but differ in their specific applications and biological activities .
Propriétés
IUPAC Name |
2-(7H-purin-6-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N7/c7-6(8)13-5-3-4(10-1-9-3)11-2-12-5/h1-2H,(H5,7,8,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNNRYVUSSAUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B3352223.png)


![5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one](/img/structure/B3352251.png)
![1,4-Diethynyl-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B3352257.png)


![2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro-](/img/structure/B3352277.png)
